molecular formula C34H54O4 B12752148 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol CAS No. 141075-83-4

3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol

Cat. No.: B12752148
CAS No.: 141075-83-4
M. Wt: 526.8 g/mol
InChI Key: QXARPYSNDQRSAK-UHFFFAOYSA-N
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Description

3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol is a synthetic organic compound known for its antioxidant properties. It is often used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants. The compound’s structure includes two phenolic groups, which contribute to its ability to scavenge free radicals and prevent oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol typically involves the reaction of 3,5-di(tert-butyl)-4-hydroxybenzaldehyde with hexane-2,4-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, industrial production may utilize advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The carbonyl groups in the hexane-2,4-dione moiety can be reduced to alcohols.

    Substitution: The hydrogen atoms on the phenolic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenolic compounds.

Scientific Research Applications

3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol has several scientific research applications:

    Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential use in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized as an additive in polymers, lubricants, and other materials to enhance their stability and longevity.

Mechanism of Action

The antioxidant activity of 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol is primarily due to its phenolic groups, which can donate hydrogen atoms to neutralize free radicals. This process prevents the initiation and propagation of oxidative chain reactions. The compound’s bulky tert-butyl groups also provide steric hindrance, protecting the phenolic groups from rapid degradation.

Comparison with Similar Compounds

Similar Compounds

    Butylated hydroxytoluene (BHT): Another phenolic antioxidant with similar applications.

    Butylated hydroxyanisole (BHA): A phenolic antioxidant used in food preservation.

    Trolox: A water-soluble analog of vitamin E with antioxidant properties.

Uniqueness

3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane-2,4-diol is unique due to its dual phenolic groups and the presence of the hexane-2,4-diol moiety, which enhances its antioxidant capacity. The compound’s structure allows for greater stability and effectiveness in various applications compared to other antioxidants.

Properties

CAS No.

141075-83-4

Molecular Formula

C34H54O4

Molecular Weight

526.8 g/mol

IUPAC Name

3,4-bis(3,5-ditert-butyl-4-hydroxyphenyl)hexane-3,4-diol

InChI

InChI=1S/C34H54O4/c1-15-33(37,21-17-23(29(3,4)5)27(35)24(18-21)30(6,7)8)34(38,16-2)22-19-25(31(9,10)11)28(36)26(20-22)32(12,13)14/h17-20,35-38H,15-16H2,1-14H3

InChI Key

QXARPYSNDQRSAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(C(CC)(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)O)O

Origin of Product

United States

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